molecular formula C11H16ClNO3 B3100086 Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride CAS No. 13602-19-2

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride

Cat. No.: B3100086
CAS No.: 13602-19-2
M. Wt: 245.70 g/mol
InChI Key: HFWCBOCAPKPKFT-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride: is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl group, two methoxy groups attached to a benzene ring, and a carboximidate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: Converts the imidate to an ester.

    Aminolysis: Reacts with amines to form amidines.

    Substitution Reactions: Involves the replacement of functional groups on the benzene ring.

Common Reagents and Conditions:

    Hydrolysis: Typically performed under acidic or basic conditions.

    Aminolysis: Requires the presence of amines such as ammonia or primary amines.

    Substitution Reactions: Often involve electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products Formed:

    Esters: Formed through hydrolysis.

    Amidines: Formed through aminolysis.

    Substituted Benzene Derivatives: Formed through substitution reactions.

Scientific Research Applications

Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3,4-dimethoxybenzene-1-carboximidate
  • Propyl 3,4-dimethoxybenzene-1-carboximidate
  • Butyl 3,4-dimethoxybenzene-1-carboximidate

Comparison: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride is unique due to its specific ethyl group, which can influence its reactivity and solubility compared to similar compounds with different alkyl groups. The presence of the hydrochloride salt also affects its stability and handling properties.

Properties

IUPAC Name

ethyl 3,4-dimethoxybenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3;/h5-7,12H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWCBOCAPKPKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673685
Record name Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-19-2
Record name Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride
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Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride
Reactant of Route 3
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride

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